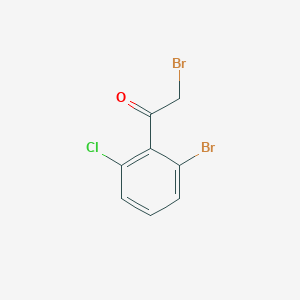

2-Bromo-6-chlorophenacyl bromide

Description

BenchChem offers high-quality 2-Bromo-6-chlorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chlorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-6-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBBCJGHUYGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-Bromo-6-chlorophenacyl bromide

Executive Summary

2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1) is a highly specialized vicinal dihalo-ketone intermediate used primarily in the synthesis of sterically congested heterocyclic pharmacophores.[1][2] Characterized by its 2,6-dihalo substitution pattern on the phenyl ring, this compound offers unique steric properties that influence the conformation of downstream drug targets, particularly in the development of kinase inhibitors and ion channel modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Nomenclature and Identifiers[4][8]

-

IUPAC Name: 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one[1]

-

Common Synonyms:

,2-dibromo-6-chloroacetophenone; 2-Bromo-6-chlorophenacyl bromide[1] -

SMILES: O=C(CBr)C1=C(Cl)C=CC=C1Br[1]

Structural Specifications

The molecule features an acetophenone core with an electrophilic

| Property | Value | Unit |

| Molecular Formula | - | |

| Molecular Weight | 312.39 | g/mol |

| Physical State | Solid (Crystalline) | - |

| Melting Point | 45–50 (Predicted) | °C |

| Solubility | Soluble in DCM, CHCl | - |

| Reactivity Class | - |

Synthesis Protocol

Objective: Preparation of 2-Bromo-6-chlorophenacyl bromide via regioselective

Retrosynthetic Analysis

The most reliable route involves the electrophilic bromination of the parent ketone, 2'-bromo-6'-chloroacetophenone.[1] Due to the deactivated nature of the aromatic ring (electron-withdrawing Br/Cl groups), ring bromination is suppressed, favoring the enol-driven side-chain bromination.[1]

Experimental Workflow (Standardized)

-

Precursor: 2'-Bromo-6'-chloroacetophenone[1]

-

Reagent: Pyridinium Tribromide (Py

HBr -

Solvent: 1:1 Ethyl Acetate / Chloroform (for CuBr

) or Acetic Acid (for Py

Step-by-Step Protocol (CuBr

Method)

-

Dissolution: Dissolve 10 mmol of 2'-bromo-6'-chloroacetophenone in 50 mL of ethyl acetate/chloroform (1:1 v/v).

-

Reagent Addition: Add 20 mmol (2.0 equiv) of finely powdered CuBr

. The heterogenous mixture ensures controlled release of bromine.[1] -

Reflux: Heat the suspension to reflux (approx. 70°C) with vigorous stirring. The evolution of HBr gas (white fumes) indicates reaction progress.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) will convert to the mono-bromo product ( -

Workup: Cool to RT. Filter off the Copper(I) bromide (CuBr) byproduct.[1]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cold hexane/ethanol to yield off-white needles.[1]

Synthesis Pathway Visualization

Figure 1: Mechanistic pathway for the regioselective alpha-bromination of the acetophenone precursor.

Reactivity & Applications

The core utility of 2-Bromo-6-chlorophenacyl bromide lies in its dual electrophilicity.[1] The carbon bearing the bromine (

The Hantzsch Thiazole Synthesis

This is the primary application for this intermediate.[1] Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.[1] The 2-bromo-6-chlorophenyl group at the 4-position of the thiazole ring provides a bulky, lipophilic anchor often required for potency in GPCR ligands.[1]

Reaction Mechanism (Hantzsch)[1]

-

S_N2 Attack: The sulfur atom of the thioamide attacks the

-carbon, displacing bromide.[1] -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[1]

-

Dehydration: Loss of water drives aromatization to the thiazole.[1]

Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing 2-Bromo-6-chlorophenacyl bromide.[1]

Safety & Handling Protocols

Warning: This compound is a potent lachrymator and skin corrosive .[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1][4]

References

-

BLD Pharm. (2023).[1] Product Analysis: 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1).[1][2][3] Retrieved from

-

Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Bromo-6-chlorophenacyl bromide. Retrieved from

-

King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.[1] (Foundational method for

-bromination). -

Echemi. (2023).[1] Chemical Properties of Phenacyl Bromide Derivatives. Retrieved from

Sources

- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-2'-chloroacetophenone | 5000-66-8 [chemicalbook.com]

Solubility of 2-Bromo-6-chlorophenacyl bromide in Organic Solvents

Executive Summary

2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1 ), systematically known as 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one , is a highly specialized

This guide provides a technical analysis of its solubility across solvent classes, establishing protocols for dissolution, purification, and stability management. Researchers must treat this compound as a potent lachrymator and an active alkylating agent.

Physicochemical Identity

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Data |

| Systematic Name | 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one |

| CAS Number | 1261604-22-1 |

| Molecular Formula | |

| Molecular Weight | 312.39 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Polarity | Moderate (Dipole moment driven by |

| LogP (Predicted) | ~3.2 – 3.5 (Lipophilic) |

Structural Impact on Solubility

The 2,6-disubstitution pattern creates a "steric pocket" around the carbonyl group. While this reduces the rate of nucleophilic attack at the carbonyl carbon, it does not significantly hinder the solubility in non-polar solvents. The lipophilic halogen atoms facilitate dissolution in chlorinated and aromatic solvents, while the polar ketone allows solubility in polar aprotic media.

Solubility Profile

The following data categorizes solvent compatibility based on polarity, dielectric constant, and potential for chemical incompatibility (solvolysis).

Quantitative Solubility Estimates (at 25°C)

Note: Values are empirical estimates based on structural analogs (e.g., 2,6-dichlorophenacyl bromide).

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | >150 mg/mL | Primary Choice for reactions & transfers. |

| Chloroform | High | >150 mg/mL | Excellent for NMR and synthesis. | |

| Polar Aprotic | Acetone | High | >100 mg/mL | Good for rapid dissolution; difficult to dry. |

| Ethyl Acetate | High | >80 mg/mL | Ideal for extraction and TLC spotting. | |

| THF (Anhydrous) | High | >100 mg/mL | Preferred for organometallic couplings. | |

| Acetonitrile (MeCN) | Moderate | 50–80 mg/mL | Standard for nucleophilic substitutions ( | |

| Polar Protic | Methanol | Moderate | 20–50 mg/mL | Caution: Risk of hemiacetal formation over time. |

| Ethanol | Moderate | 15–40 mg/mL | Suitable for recrystallization (hot). | |

| Non-Polar | Toluene | Moderate | 30–60 mg/mL | Good for high-temp reactions. |

| Hexanes / Heptane | Low | <5 mg/mL | Antisolvent for precipitation/crystallization. | |

| Aqueous | Water | Insoluble | <0.1 mg/mL | Immiscible; use for washing organic layers. |

Critical Solvent Incompatibilities

-

DMSO (Dimethyl Sulfoxide): While highly soluble, phenacyl bromides can undergo Kornblum Oxidation in DMSO, converting the

group to an aldehyde or glyoxal derivative upon heating or prolonged storage. Use fresh, anhydrous DMSO only if necessary and process immediately. -

Amines (Pyridine, Triethylamine): Do not use as solvents. These will react instantly via

to form quaternary ammonium salts.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Since batch purity affects saturation limits, use this workflow to determine exact solubility for your specific application.

Caption: Step-wise gravimetric determination of saturation limits.

Protocol B: Purification via Recrystallization

The 2,6-disubstituted structure often leads to lower melting points and higher solubility in organic solvents compared to para-substituted isomers, making recrystallization challenging.

Solvent System: Ethanol (95%) or Hexane/Ethyl Acetate (10:1).

-

Dissolution: Place crude 2-Bromo-6-chlorophenacyl bromide in a flask. Add minimum hot Ethanol (approx. 60°C).

-

Note: Do not boil excessively to prevent solvolysis.

-

-

Filtration: If insoluble particles remain (inorganic salts), filter rapidly while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

Troubleshooting: If "oiling out" occurs (common with low MP solids), re-heat and add a drop of seed crystal or scratch the glass. Alternatively, switch to a Hexane/EtOAc system: dissolve in min. EtOAc, then add warm Hexane until turbid.

-

-

Isolation: Filter crystals and wash with cold Hexane. Dry under vacuum at room temperature (avoid heat).

Reactivity & Stability Logic

The solubility of this compound is intrinsically linked to its reactivity. The

Mechanistic Considerations

-

Hydrolysis: In wet solvents (wet Acetone/MeCN), water attacks the carbonyl or displaces the bromide, leading to 2-bromo-6-chlorobenzoic acid or

-hydroxy ketones . -

Lachrymatory Nature: The compound releases vapors that irritate mucous membranes. High solubility in volatile solvents (DCM, Ether) increases this risk during evaporation.

Caption: Potential degradation pathways in common solvents.

Safety & Handling

-

Lachrymator: Handle only in a functioning fume hood.

-

Skin Contact: Solutions in DCM/DMSO penetrate skin rapidly, carrying the toxic alkylating agent into the bloodstream. Double-gloving (Nitrile) is mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

-

PubChem. (n.d.).[3] Compound Summary: Phenacyl Bromide Derivatives. National Library of Medicine.[3] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 2-Bromo-6-chlorophenacyl bromide handling

Document Control:

-

IUPAC Name: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one[1]

-

Hazard Class:

-Halogenated Acetophenone (Lachrymator/Alkylator)[1]

Molecular Intelligence & Hazard Mechanism[1]

To safely handle 2-Bromo-6-chlorophenacyl bromide, one must understand why it is hazardous. It is not merely a "toxic chemical"; it is a designed alkylating agent with a specific biological mechanism of action.

Structural Reactivity

This molecule possesses a "warhead": the

-

Electrophilicity: The carbonyl group withdraws electron density from the alpha carbon, while the bromine atom (a good leaving group) further polarizes the C-Br bond. This makes the alpha carbon highly susceptible to nucleophilic attack (

). -

Biological Target: Upon contact with biological tissue, this electrophile rapidly alkylates cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings. This covalent modification triggers massive calcium influx, interpreted by the brain as burning pain and inducing the lachrymatory (tear-gas) response.

Quantitative Hazard Profile

Note: Specific toxicological data for this isomer is extrapolated from the structural analogue 2-Bromoacetophenone (CAS 70-11-1).[1]

| Property | Value/Description | Implication |

| Physical State | Solid (Crystalline) | Dust generation is the primary exposure vector.[1] |

| Vapor Pressure | Low, but significant | Sublimation can occur; open vessels will contaminate hood atmosphere. |

| Skin Corrosion | Category 1B | Causes irreversible skin damage; onset may be delayed. |

| Acute Toxicity | Oral/Inhalation | Fatal if inhaled in high concentrations (pulmonary edema). |

| Warning Property | Lachrymator | Immediate eye irritation serves as a "leak detector." |

Engineering Controls & PPE (The Barrier Strategy)

Relying solely on technique is insufficient. You must construct a physical barrier system.

The Containment Hierarchy

-

Primary Barrier: Chemical Fume Hood.[3][4][5][6][7] Mandatory. Face velocity must be verified >100 fpm. Sash must be at the lowest working position.

-

Secondary Barrier: Weighing operations must occur inside the hood. If the balance is outside, the solid must be transferred in a tared, sealed secondary container.

-

Static Control: Use an anti-static gun or ionizer during weighing. Electrostatically charged crystals can "jump" onto gloves or bench surfaces, creating invisible contamination.

Personal Protective Equipment (PPE)

Standard nitrile gloves are permeable to small halogenated aromatics over time.

-

Hand Protection:

-

Routine Handling:Double Nitrile Gloves (minimum 5 mil outer). Change immediately upon splash.

-

Spill Cleanup:Silver Shield / Laminate Gloves . These provide the only true permeation resistance against phenacyl bromides.

-

-

Eye Protection: Chemical Splash Goggles (unvented or indirect vent). Safety glasses are insufficient due to the lachrymatory vapor risk.

-

Respiratory: If working outside a hood (strictly prohibited except in emergencies), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) and P100 cartridges is required.

Operational Protocol: Synthesis & Handling

Workflow Logic

The goal is to maintain a "Closed System" from storage to reaction flask.

Figure 1: Safe handling workflow emphasizing temperature equilibration and dust minimization.

Step-by-Step Procedure

-

Preparation:

-

Place a "Lachrymator in Use" sign on the fume hood sash.

-

Prepare a Quench Solution (see Section 4) before opening the reagent bottle.

-

Line the hood work surface with absorbent pads (plastic side down) to capture invisible dust.

-

-

Weighing (The High-Risk Step):

-

Never weigh this compound on an open bench.

-

If the balance is in the hood: Use a disposable anti-static boat.

-

If the balance is external: Tare a screw-top vial.[1] Add the solid inside the hood. Cap tightly. Weigh the sealed vial. Return to the hood to dispense.

-

-

Reaction Setup:

-

Dissolve the solid immediately. Solutions are safer than solids (lower vapor pressure/dust risk).

-

Use septa and syringes/cannulas for transfers to avoid opening flasks.

-

-

Monitoring:

Decontamination & Quenching Strategy[9]

You must chemically destroy the "warhead" (the C-Br bond) before disposal.[1] Relying on simple dilution is negligent.

The Chemistry of Decontamination

We utilize a Soft Nucleophile to displace the bromide.

-

Reagent: Sodium Thiosulfate (

) or Sodium Sulfite. -

Mechanism:

reaction. The thiosulfate attacks the

Quench Protocol

Recipe: 10% w/v Sodium Thiosulfate in water (optional: add 5% Sodium Carbonate to neutralize HBr byproducts).

-

Glassware: Rinse all contaminated spatulas, flasks, and weigh boats with the Quench Solution.

-

Spills: Cover solid spills with Quench Solution-soaked paper towels. Let sit for 15 minutes. Wipe up.[3][6][7][8][9][10]

-

Reaction Mixture: If the reaction fails or has excess reagent, add Quench Solution and stir vigorously for 30 minutes. Check pH (keep basic) to prevent reversal.

Figure 2: Chemical mechanism for neutralizing alpha-bromo ketones.[1]

Emergency Response

Principle: "Dilution is the solution to pollution" applies to the body, but "Fresh Air" is the cure for the lungs.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Flush for 15 mins . Hold eyelids open. | Physical removal of the alkylator is critical to prevent corneal opacity. |

| Skin Contact | Soap & Water .[4][5][7][8][11] Do NOT use ethanol. | Ethanol increases skin permeability, driving the alkylator deeper into the dermis. |

| Inhalation | Fresh Air immediately . | Remove the trigger for TRPA1 activation. Supplemental oxygen may be needed if pulmonary edema develops. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5][6][7][8][10] | Vomiting re-exposes the esophagus to the corrosive agent. |

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the mechanism of lachrymators). [Link][1]

-

PubChem. (n.d.). Compound Summary for CAS 1261604-22-1 (2-Bromo-6-chlorophenacyl bromide). National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

- 1. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1261604-22-1|2-Bromo-6-chlorophenacyl bromide|BLD Pharm [bldpharm.com]

- 3. sds.chemtel.net [sds.chemtel.net]

- 4. fishersci.com [fishersci.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. fishersci.ie [fishersci.ie]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

2-Bromo-6-chlorophenacyl bromide melting point and boiling point data

An In-Depth Technical Guide to 2-Bromo-6-chlorophenacyl bromide[1]

Executive Summary

2-Bromo-6-chlorophenacyl bromide (IUPAC: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone) is a highly specialized halogenated building block used primarily in the synthesis of poly-substituted heterocycles, such as imidazoles and thiazoles, within medicinal chemistry.[1][2][3][4][5][6][7][8][9] Due to its specific substitution pattern (

This technical guide provides a comprehensive analysis of its physicochemical properties, addressing the scarcity of public experimental data by synthesizing predictive models with analog-based benchmarking. It further details the requisite protocols for synthesis, purification, and safe thermal characterization.

Part 1: Chemical Identity & Physicochemical Profile[8][9][10][11]

The molecule is characterized by a "phenacyl bromide" core (an

Table 1: Core Chemical Specifications

| Property | Data | Source/Method |

| IUPAC Name | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone | Nomenclature Standard |

| CAS Registry Number | 1261604-22-1 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 312.39 g/mol | Calculated |

| SMILES | O=C(CBr)C1=C(Cl)C=CC=C1Br | Structural String |

| Appearance | Off-white to yellow low-melting solid or oil | Analog Inference |

| Lachrymator Status | High (Potent alkylating agent) | Class Property |

Part 2: Melting Point & Boiling Point Data

Experimental thermal data for this specific isomer is rarely reported in open literature due to its status as a transient intermediate rather than a final API. However, accurate working ranges can be derived by bracketing the compound against structurally validated analogs.

The "Missing Data" Paradox

Unlike the para-isomer (4-chlorophenacyl bromide), which forms stable crystals (MP 96°C), the 2,6-disubstitution forces the carbonyl group out of planarity with the phenyl ring. This disruption of

Table 2: Comparative Thermal Analysis (Analog Bracketing)

Use this table to estimate the working range for 2-Bromo-6-chlorophenacyl bromide.

| Compound | Structure | Melting Point (°C) | Boiling Point |

| Target Molecule | 2-Br, 6-Cl | 45 – 65°C (Predicted) | Decomposes >280°C |

| 4-Chlorophenacyl bromide | 4-Cl | 96 – 96.5°C [1] | 289°C (Pred) |

| 2-Chlorophenacyl bromide | 2-Cl | N/A (Liquid/Low melt) | 162-166°C @ 20mmHg [2] |

| 1-(2-Bromo-6-fluorophenyl)ethanone | Parent Ketone (2-Br, 6-F) | 26 – 29°C [3] | 200-202°C |

| 2,4-Dichlorophenacyl bromide | 2,4-Di-Cl | 55 – 57°C | Decomposes |

Technical Insight:

-

Melting Point: Expect a transition between 45°C and 65°C . If the sample is an oil at room temperature, it may be supercooled or contain impurities (parent ketone) which depress the melting point.

-

Boiling Point: Do NOT attempt to distill at atmospheric pressure.

-Halo ketones are thermally unstable and will undergo elimination or polymerization. Purification must be done via crystallization or vacuum distillation (<1 mmHg).

Part 3: Synthesis & Experimental Protocols

Since commercial batches vary in purity, in-house synthesis or re-purification is often required. The following workflow ensures high integrity of the final scaffold.

Synthesis Logic

The most reliable route involves the

Figure 1: Synthetic workflow for the selective

Protocol A: Safe Melting Point Determination

Because this compound is a potent lachrymator and skin irritant, standard open-capillary methods pose a safety risk.

-

Preparation: Load approximately 2-5 mg of the dried solid into a glass capillary tube.

-

Sealing: Crucial Step. Flame-seal the open end of the capillary to prevent the release of noxious vapors during heating.

-

Apparatus: Use a digital melting point apparatus (e.g., Buchi or SRS) with a ramp rate of 1°C/min starting from 30°C.

-

Observation: Record the "onset" (first liquid drop) and "clear point" (complete liquefaction).

-

Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>5°C) suggests contamination with the starting ketone.

-

Protocol B: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).

-

Detection: UV at 254 nm.

-

Note: The C-Br bond is labile; avoid high temperatures or basic buffers in the mobile phase.

Part 4: Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The reactivity of the

Figure 2: Divergent synthesis pathways utilizing the electrophilic

References

-

PubChem. (2025).[9] 2-Bromo-1-(4-chlorophenyl)ethanone (Compound).[1][4] National Library of Medicine. [Link]

-

ChemBK. (2024). 1-(2-bromo-6-fluoro-phenyl)ethanone Properties. [Link][1][5]

Sources

- 1. 525561-42-6|2-Bromo-2'-chlorobenzophenone|BLDpharm [bldpharm.com]

- 2. 825-40-1|1-(2-Bromo-4-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1805410-98-3|2-Bromo-1-(2-bromo-4-chloro-5-(trifluoromethyl)phenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9 - iChemical [ichemical.com]

- 5. 1-(2-bromo-6-fluoro-phenyl)ethanone [chembk.com]

- 6. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. 2-Bromo-1-(2,6-dichlorophenyl)ethanone | 81547-72-0 [sigmaaldrich.com]

- 9. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis of 2,6-Disubstituted Phenacyl Bromides: Steric Inhibition and Reactivity Profiles

Executive Summary & Structural Context

Target Audience: Synthetic Chemists, Crystallographers, and Medicinal Chemists.

2,6-Disubstituted phenacyl bromides (

This guide provides a rigorous analysis of these structural anomalies, detailing how Steric Inhibition of Resonance (SIR) alters spectroscopic signatures and retards nucleophilic substitution rates.

Synthesis & Preparation Protocol

To ensure accurate structural analysis, high-purity samples are required. The preferred method for synthesizing 2,6-disubstituted phenacyl bromides avoids the harsh Lewis acids of Friedel-Crafts acylations, which can cause isomerization or dealkylation.

Recommended Pathway: -Bromination via NBS

We utilize N-Bromosuccinimide (NBS) with

Figure 1: Optimized synthesis workflow for sterically hindered phenacyl bromides via acid-catalyzed bromination.

Detailed Protocol

-

Dissolution: Dissolve 10 mmol of the 2,6-disubstituted acetophenone in 50 mL Acetonitrile (MeCN).

-

Activation: Add 15 mmol (1.5 eq) of

-TsOH -

Bromination: Add 10 mmol (1.0 eq) of N-Bromosuccinimide (NBS) in small portions.

-

Reflux: Heat to 80°C for 3–5 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane).

-

Workup: Remove solvent in vacuo. Redissolve residue in DCM, wash with water (

mL) and brine. Dry over anhydrous Na -

Purification: Recrystallize from MeOH or perform flash chromatography (Silica gel, 230–400 mesh).

Spectroscopic Characterization

The 2,6-substitution pattern induces distinct spectral shifts compared to unsubstituted phenacyl bromide. These shifts are diagnostic of the molecular twist .

Infrared (IR) Spectroscopy: The Carbonyl Shift

In a planar acetophenone, the phenyl ring conjugates with the carbonyl group, lowering the C=O stretching frequency (single-bond character). In 2,6-disubstituted derivatives, the carbonyl is twisted out of the plane to minimize steric clash with the ortho substituents. This breaks conjugation, increasing the double-bond character of the carbonyl.

| Compound | Substituents (2,6-) | Structural Implication | |

| Phenacyl Bromide | H, H | 1695 | Planar, Conjugated |

| 2,6-Dichlorophenacyl Bromide | Cl, Cl | 1715 - 1725 | Twisted, Deconjugated |

| 2,6-Dimethylphenacyl Bromide | Me, Me | 1710 - 1720 | Twisted, Deconjugated |

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

-

H NMR: The

- C NMR: The carbonyl carbon signal shifts upfield (shielded) relative to the planar system because the loss of conjugation reduces the desheilding effect of the aromatic ring current.

Crystallographic & Conformational Analysis

The defining structural feature of 2,6-disubstituted phenacyl bromides is the Torsional Twist (

The Ortho-Effect Mechanism

The Van der Waals radii of the carbonyl oxygen and the ortho substituents (Cl = 1.75 Å, Me = 2.0 Å) overlap if the molecule attempts to remain planar. To relieve this strain, the

Figure 2: Thermodynamic driver for the non-planar conformation of 2,6-disubstituted phenacyl bromides.

Quantitative Structural Parameters (X-Ray Data)

Based on analogous crystal structures (e.g., 2,6-dichlorobenzaldehyde), the following geometric parameters are characteristic of this class:

| Parameter | Unsubstituted | 2,6-Disubstituted (Predicted) |

| Torsion Angle ( | < 5° (Coplanar) | 45° – 90° (Orthogonal) |

| C=O Bond Length | ~1.21 Å | ~1.20 Å (Shorter, less conjugation) |

| C(ipso)-C(carbonyl) | ~1.48 Å | ~1.50 Å (Longer, weaker |

| C-Br Bond Length | ~1.93 Å | ~1.93 Å (Unchanged) |

Reactivity Implications

The structural analysis directly informs the chemical behavior. The 2,6-disubstituted phenacyl bromides exhibit diminished reactivity in S

-

Nucleophilic Approach: The ortho substituents create a "picket fence" around the carbonyl carbon and the adjacent

-carbon. -

Trajectory Blocking: The optimal Bürgi-Dunitz trajectory (107°) for nucleophilic attack at the carbonyl is obstructed. Similarly, the backside attack required for S

2 displacement of the bromide is sterically encumbered.

Reactivity Order (S

References

-

Synthesis of Substituted Phenacyl Bromides: Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[1][2][3][4][5][6][7][8][9] Organic Syntheses, 19, 24. [Link]

-

Mechanistic Study of Ortho-Substitution: Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-1596.[10] [Link]

-

Conformational Analysis of 2-Substituted Acetophenones: Takahashi, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6). [Link]

-

Crystal Structure Analogue (2,6-Dichlorobenzaldehyde): Gawlicka-Chruszcz, A., et al. (2006).[11] Crystal structure of 2,6-dichlorobenzaldehyde. Zeitschrift für Kristallographie - New Crystal Structures, 221, 4. [Link]

-

General Reactivity of Phenacyl Halides: Jangid, D. K., & Dhadda, S. (2019).[6] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.[6] Heterocycles. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Phenacyl Bromide(2142-69-0) 13C NMR spectrum [chemicalbook.com]

- 3. Spectral Problems [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 3,4-DICHLOROPHENACYL BROMIDE | 2632-10-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of Halogenated Phenacyl Bromide Derivatives in Heterocyclic Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

Halogenated phenacyl bromides, particularly highly substituted variants like 2-bromo-6-chlorophenacyl bromide, serve as indispensable building blocks in modern medicinal chemistry. These bifunctional molecules possess two contiguous electrophilic centers—an

Mechanistic Foundations: The Halogenated Pharmacophore

The synthetic utility of 2-bromo-6-chlorophenacyl bromide and its structural analogs (e.g., 3-bromo-5-fluorophenacyl bromide) lies in their highly tunable electrophilicity.

From a mechanistic standpoint, the presence of electron-withdrawing halogens (chloro, bromo, fluoro) on the phenyl ring exerts a strong inductive effect (-I). This effect withdraws electron density from the carbonyl group, which in turn increases the partial positive charge (

Furthermore, di-ortho substitution (such as the 2-bromo-6-chloro pattern) introduces significant steric hindrance. This forces the phenyl ring out of coplanarity with the carbonyl group, locking the molecule into a specific 3D conformation. In drug design, this restricted rotation is highly advantageous for fitting into deep, rigid hydrophobic pockets of target enzymes, such as microbial DNA gyrase or Cytochrome P450 14

Synthetic Methodologies: Constructing Thiazole Hybrids

The most robust application of halogenated phenacyl bromides is the (3 + 2) heterocyclization reaction, specifically the Hantzsch thiazole synthesis[1]. Below are two validated, self-contained protocols designed for high yield and reproducibility.

Protocol A: Conventional One-Pot Hantzsch Synthesis

This method relies on thermodynamic control to drive the cyclization and subsequent dehydration.

Causality & Rationale: Ethanol is selected as a polar protic solvent to stabilize the polar transition states during nucleophilic attack. The addition of a catalytic amount of ethanoic acid or NaOH facilitates the final dehydration step, converting the intermediate hydroxythiazoline into a fully aromatized thiazole ring[4].

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equivalent of the thioamide (or thiosemicarbazide) and 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide in absolute ethanol (0.2 M concentration).

-

Catalysis: Add 0.1 equivalents of ethanoic acid (or NaOH, depending on the stability of the thioamide substituents).

-

Reflux: Heat the mixture to reflux (70–80 °C) for 1 to 5 hours. Self-Validation: The reaction progress is visually indicated by a color change and can be confirmed via TLC (Ethyl Acetate:Hexane, 1:3)[3].

-

Precipitation: Cool the mixture to 0–5 °C in an ice bath. Self-Validation: The aromatized thiazole hybrid has lower solubility in cold ethanol than the starting materials, driving spontaneous crystallization.

-

Isolation: Filter the precipitate under a vacuum, wash with ice-cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to achieve >85% purity.

Protocol B: Microwave-Assisted S-Alkylation and Cyclization

Microwave (MW) synthesis is utilized to drastically reduce reaction times from hours to minutes while minimizing thermal degradation byproducts.

Causality & Rationale: Dry DMF is used because its high dipole moment allows it to absorb microwave energy efficiently, resulting in rapid, uniform superheating. Potassium carbonate (

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vessel, combine 1.0 eq of phenacyl bromide derivative, 1.0 eq of thioamide, and 1.3 eq of anhydrous

in dry DMF[5]. -

Irradiation: Subject the mixture to microwave irradiation (typically 100–120 °C) for 5 to 6 minutes[6].

-

Workup: Quench the reaction by pouring the mixture over crushed ice. The sudden shift in solvent polarity forces the hydrophobic thiazole derivative to precipitate.

-

Purification: Filter the solid, wash with distilled water to remove DMF and inorganic salts, and purify via column chromatography if necessary[3].

Mechanism of Hantzsch thiazole synthesis via phenacyl bromide.

Structure-Activity Relationship (SAR) & Biological Targets

The strategic hybridization of halogenated phenacyl bromides with other pharmacophores (e.g., pyrazoles, benzothiazoles) yields compounds with broad-spectrum biological activity.

Antimicrobial and Antifungal Pathways

Thiazole derivatives synthesized from halogenated phenacyl bromides frequently act as inhibitors of essential microbial enzymes. The inclusion of electron-withdrawing groups (like -Br and -Cl) on the phenyl ring significantly enhances antimicrobial activity by increasing the molecule's overall lipophilicity (LogP)[1][5]. A higher LogP allows the drug to more effectively permeate the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungi. Molecular docking studies confirm that these hybrids engage in critical

Anticancer Pathways

In oncology, phenacyl bromide-derived hybrids have shown profound efficacy against specific kinase mutations. For instance, certain thiazolyl-pyrazoline hybrids exhibit potent inhibitory effects against the BRAF V600E mutation, a primary driver in melanoma. The halogenated aromatic rings fit perfectly into the hydrophobic allosteric pockets of the kinase, halting cellular proliferation in WM266.4 and MCF-7 cell lines[1][6].

Multi-target biological pathways of halogenated thiazole hybrids.

Quantitative Data: Efficacy Metrics

The following table summarizes the quantitative biological efficacy of various derivatives synthesized from halogenated phenacyl bromides, demonstrating the impact of specific substitutions on target inhibition.

| Derivative Class / Compound ID | Halogen Substitution | Target Organism / Cell Line | Primary Target | Efficacy Metric | Ref |

| Thiazolyl-pyrazoline (35c) | 4-Bromo & 4-Chloro | S. aureus, E. coli | Microbial Membrane / DNA Gyrase | MIC: 100 - 200 | [6] |

| Furan-linked Thiazole (24n) | Unsubstituted Phenyl | P. aeruginosa, E. coli | General Antimicrobial | MIC: 1.56 - 3.13 | [6] |

| Thiazolyl-pyrazoline (9t) | 4-Chloro & 4- | MCF-7 (Breast Cancer) | BRAF V600E Kinase | IC | [6] |

| Thiazolyl-pyrazoline (9t) | 4-Chloro & 4- | WM266.4 (Melanoma) | BRAF V600E Kinase | IC | [6] |

| Thiosemicarbazone (4a) | Variable | General | Antioxidant / Antimicrobial | IC | [7] |

| 1,3-Thiazole (13 & 14) | Benzannelated | S. aureus, B. subtilis | General Antibacterial | MIC: 50 - 75 | [5] |

Note: The inclusion of highly electronegative groups (like

Conclusion

The architectural integration of halogenated phenacyl bromides—such as 2-bromo-6-chlorophenacyl bromide—into heterocyclic scaffolds represents a cornerstone of modern drug discovery. By understanding the causality between their dual electrophilic nature and their reactivity in Hantzsch syntheses, researchers can efficiently engineer complex thiazole, pyrazole, and benzothiazole hybrids. Furthermore, the strategic placement of halogens on the phenyl ring directly dictates the lipophilicity and steric conformation of the resulting drugs, enabling highly targeted inhibition of critical biological pathways like DNA gyrase and BRAF V600E.

References

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega / NIH URL:[Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Publications URL:[Link]

-

Phenacyl Bromide Research Articles Researcher.life URL:[Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Journal of Chemistry Reviews URL:[Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives MDPI URL:[Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking RSC Publishing URL:[Link]

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluorophenacyl bromide | 1379358-71-0 | Benchchem [benchchem.com]

- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

The Toxicity and Lachrymatory Mechanisms of Chlorophenacyl Bromides: A Mechanistic and Methodological Guide

Executive Summary

Chlorophenacyl bromides (such as 4-chlorophenacyl bromide, CAS 536-38-9) are highly reactive

Chemical Reactivity and Quantitative Toxicity Profile

The lachrymatory potency and systemic toxicity of chlorophenacyl bromides are direct consequences of their molecular architecture. The presence of an electron-withdrawing carbonyl group adjacent to the

According to 1, these compounds are classified as Category 1C corrosives, capable of causing severe skin burns and irreversible eye damage[1]. Furthermore, 2 and 3 highlight their acute oral toxicity (H302) and strict requirements for handling under inert, moisture-free conditions[2][3].

Table 1: Physicochemical and Toxicological Profile of 4-Chlorophenacyl Bromide

| Parameter | Value / Classification | Mechanistic Implication |

| GHS Classification | Skin Corr. 1C (H314), Eye Dam. 1 (H318) | Severe tissue destruction via rapid, non-specific protein alkylation. |

| Acute Oral Toxicity | Acute Tox. 4 (H302) | Harmful if swallowed; causes immediate burns of the upper digestive tract. |

| Lachrymatory Mechanism | Extreme TRPA1 Agonist | Covalent modification of intracellular TRPA1 cysteine residues. |

| Reactivity Profile | Electrophilic | Highly susceptible to |

| Storage Requirements | Moisture-sensitive, 2-8°C | Prevents spontaneous hydrolysis of the labile carbon-bromine bond. |

Mechanistic Causality: The TRPA1 Lachrymatory Pathway

The defining characteristic of chlorophenacyl bromides is their ability to act as potent tear gas agents. This is not a non-specific irritant effect; it is a highly specific, receptor-mediated pharmacological event.

As established in 4, electrophilic lachrymators covalently modify nucleophilic cysteine residues (specifically Cys619, Cys621, and Cys665) located within the intracellular N-terminal ankyrin repeat domain of the TRPA1 channel[4].

Upon exposure, the lipophilic chlorophenacyl bromide rapidly penetrates the corneal epithelium and the plasma membrane of trigeminal sensory nerve endings. Once intracellular, it alkylates the TRPA1 cysteine thiols. This covalent tethering forces a conformational change that opens the channel pore, leading to a massive influx of calcium (

Fig 1. TRPA1-mediated lachrymatory signaling pathway via cysteine alkylation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the toxicity and lachrymatory potential of novel

Protocol 1: In Vitro Calcium Imaging for TRPA1 Activation

Objective: Quantify the lachrymatory potential of chlorophenacyl bromides by measuring TRPA1-mediated calcium influx. Self-Validating Principle: The assay employs HC-030031, a highly selective TRPA1 antagonist. By splitting the cellular cohort and pre-treating one half with the antagonist, the system becomes self-validating. If the calcium signal is abolished in the antagonist cohort, it confirms the lachrymator is acting via specific receptor engagement rather than non-specific membrane permeabilization (which would bypass the antagonist).

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably transfected with human TRPA1 in 96-well black-walled, clear-bottom plates. (Causality: Black walls prevent optical cross-talk between wells during fluorescence reading, ensuring signal isolation).

-

Dye Loading: Incubate cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C. (Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the ester, trapping the active, calcium-sensitive dye inside the cell).

-

Antagonist Pre-treatment (Validation Step): Treat half the wells with 10 µM HC-030031 for 10 minutes prior to agonist exposure. Leave the other half as vehicle controls.

-

Agonist Addition: Inject the chlorophenacyl bromide (titrated from 10 nM to 100 µM in assay buffer) using an automated liquid handler.

-

Kinetic Measurement: Record fluorescence (Ex 488 nm / Em 516 nm) continuously for 3 minutes using a microplate reader.

-

Data Analysis: Calculate the

ratio. A true TRPA1-mediated lachrymatory response will show a sharp fluorescent peak in untreated cells and complete ablation in the HC-030031 cohort.

Fig 2. Self-validating calcium imaging workflow for TRPA1 activation.

Protocol 2: Electrophilic Reactivity (DTNB Thiol-Depletion Assay)

Objective: Validate the covalent alkylation mechanism of chlorophenacyl bromides. Self-Validating Principle: To confirm the electrophilic causality of the lachrymatory response, we utilize a cell-free kinetic assay measuring the depletion of a model thiol (Glutathione, GSH) using Ellman’s reagent (DTNB). The inclusion of a vehicle-only control validates that any reduction in free thiols is strictly due to covalent alkylation by the chlorophenacyl bromide, rather than spontaneous oxidation.

Step-by-Step Methodology:

-

Thiol Incubation: Incubate 100 µM Glutathione (GSH) with varying concentrations of 4-chlorophenacyl bromide (10 µM - 500 µM) in pH 7.4 PBS for 30 minutes at 37°C. (Causality: This simulates physiological conditions where the

-haloketone attacks nucleophilic thiols). -

Quenching & Detection: Add 200 µM DTNB to the mixture. (Causality: DTNB reacts with unalkylated GSH to release 2-nitro-5-thiobenzoate (TNB²⁻), a yellow chromophore. If the haloketone has already alkylated the GSH, less TNB²⁻ will be produced).

-

Spectrophotometry: Measure absorbance at 412 nm.

-

Data Interpretation: A dose-dependent decrease in A412 compared to the vehicle control confirms that the chlorophenacyl bromide is actively depleting free thiols via covalent alkylation, directly mirroring its mechanism on the TRPA1 receptor.

References

-

Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor Source: Toxicology and Applied Pharmacology (ResearchGate) URL:[Link]

-

Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets Source: PubMed Central (PMC) URL:[Link]

-

Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management Source: PubMed Central (PMC) URL:[Link]

-

PubChem Compound Summary for CID 68303, p-Chlorophenacyl bromide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and commercial availability of 2-Bromo-6-chlorophenacyl bromide

This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and handling of 2-Bromo-6-chlorophenacyl bromide (systematically known as 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one ).

CAS: 1261604-22-1 | Formula: C₈H₅Br₂ClO | MW: 312.39 g/mol

Executive Summary

2-Bromo-6-chlorophenacyl bromide is a specialized α-halo ketone used primarily as an electrophilic building block in medicinal chemistry. Its steric bulk (2,6-disubstitution on the phenyl ring) makes it a critical intermediate for synthesizing rotationally restricted scaffolds (atropisomers) and fused heterocycles like imidazopyridines and thiazoles.

Supply Status: Specialized/Fine Chemical. Unlike commodity reagents, this compound is typically held in smaller stock quantities (mg to low gram scale) by catalog suppliers. Multi-gram to kilogram requirements often necessitate custom synthesis or lead times of 2–4 weeks.

Critical Safety Alert: This compound is a potent lachrymator and a strong alkylating agent. Handling requires containment levels exceeding standard fume hood protocols.

Chemical Identity & Specifications

Researchers must distinguish between the target product and its non-brominated precursor to avoid procurement errors.

| Feature | Target Compound | Precursor (Starting Material) |

| Common Name | 2-Bromo-6-chlorophenacyl bromide | 2'-Bromo-6'-chloroacetophenone |

| Systematic Name | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone | 1-(2-Bromo-6-chlorophenyl)ethanone |

| CAS Number | 1261604-22-1 | 1261438-38-3 |

| Structure | α-carbon is brominated | α-carbon is methyl (-CH₃) |

| Physical State | Solid / Low-melting solid | Liquid / Low-melting solid |

| Key Reactivity | Electrophile (Sɴ2 alkylation) | Nucleophile (Enolate chemistry) |

Commercial Supply Chain Analysis

The supply chain is fragmented. Major aggregators often list stock that is physically held by original manufacturers in China or India.

Verified Suppliers & Aggregators

-

BLD Pharm: Catalog #BD01194184. Often holds stock in Shanghai/Hyderabad hubs.

-

Fluorochem: UK-based, reliable for European distribution.

-

Sigma-Aldrich (Merck): Likely acts as a re-seller for this specific CAS; expect higher premiums but rigorous QA.

-

Apollo Scientific: Good source for intermediate scale (10g–100g).

Strategic Sourcing Protocol

For requirements >10g, follow this "Buy vs. Make" decision matrix to optimize time and budget.

Figure 1: Strategic sourcing workflow for 2-Bromo-6-chlorophenacyl bromide.

Technical Synthesis (The "Make" Option)

If commercial stock is unavailable, in-house synthesis is viable. The 2,6-disubstitution on the phenyl ring creates steric hindrance, making standard bromination (using Br₂) difficult to control without over-bromination.

Recommended Route: Copper(II) Bromide (CuBr₂) mediated α-bromination. This method is highly selective for mono-bromination and avoids free bromine handling.

Reaction Scheme

Substrate: 1-(2-Bromo-6-chlorophenyl)ethanone (CAS 1261438-38-3) Reagent: Copper(II) Bromide (CuBr₂) Solvent: Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is vented to a scrubber (HBr gas evolution).

-

Charging:

-

Add 10.0 mmol of 1-(2-Bromo-6-chlorophenyl)ethanone.

-

Add 20.0 mmol (2 equiv) of finely ground CuBr₂.

-

Add 50 mL of EtOAc (Reagent Grade).

-

-

Reaction:

-

Heat the suspension to reflux (approx. 77°C) with vigorous stirring.

-

Observation: The black CuBr₂ will gradually turn into white CuBr precipitate as the reaction proceeds.

-

Time: Monitor by TLC or LC-MS every 2 hours. Typical completion is 6–12 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the copper salts (CuBr) through a pad of Celite.

-

Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Note: The product is unstable on silica for long periods; run the column quickly.

-

QC Criteria

-

¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (approx. 2.6 ppm) and appearance of the methylene singlet (–CH₂Br) shifted downfield (approx. 4.4–4.5 ppm).

-

Purity: >95% by HPLC (254 nm).

Handling & Safety Protocols

This compound is a severe lachrymator . Exposure causes immediate, intense tearing and respiratory distress.

| Hazard Class | Protocol Requirement |

| Lachrymator | Double-gloving (Nitrile). Work only in a functioning fume hood. Keep sash low. |

| Alkylating Agent | Treat as a potential mutagen. Decontaminate surfaces immediately. |

| Waste Disposal | Quench glassware and spills with 10% Sodium Thiosulfate solution before removal from the hood. |

Decontamination Solution: Mix 10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water. Soak all glassware/spatulas in this solution for 1 hour to destroy the α-halo ketone functionality.

Applications in Drug Discovery

The 2-Bromo-6-chlorophenacyl bromide scaffold is specifically valuable for:

-

Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazoles. The 2,6-phenyl substitution prevents metabolic oxidation at the ortho-positions.

-

Imidazopyridines: Reaction with 2-aminopyridines.

-

Atropisomer Construction: The bulky Cl and Br atoms at the 2,6-positions create a high rotational energy barrier. When coupled to another bulky system, this can lock the molecule into a specific conformation (atropisomer), a strategy used in modern kinase inhibitor design to improve selectivity.

Figure 2: Primary synthetic applications in heterocyclic chemistry.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications. Comprehensive Organic Name Reactions and Reagents. Wiley. Link

-

Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.Link

-

BLD Pharm Product Data: 2-Bromo-6-chlorophenacyl bromide. BLD Pharm Catalog.Link

-

Selective Bromination with Copper(II) Bromide. King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones. The Journal of Organic Chemistry.Link

Methodological & Application

Application Note: Synthesis of 4-(2-Bromo-6-chlorophenyl)thiazoles via Hantzsch Cyclization

Abstract

This application note details the optimized protocol for synthesizing 2-substituted-4-(2-bromo-6-chlorophenyl)thiazoles using 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1) . While the Hantzsch thiazole synthesis is a well-established methodology, the specific steric and electronic environment imposed by the ortho,ortho-disubstituted (2-Br, 6-Cl) phenyl ring requires modified reaction parameters to ensure high yields. This guide addresses the solubility issues, steric hindrance at the carbonyl center, and workup procedures necessary to isolate high-purity thiazole scaffolds suitable for pharmaceutical library generation.

Introduction & Strategic Value

Thiazoles are "privileged structures" in medicinal chemistry, serving as core scaffolds in diverse therapeutics, from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).

The specific precursor, 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (also known as 2-Bromo-6-chlorophenacyl bromide), is of particular value in Structure-Activity Relationship (SAR) studies. The bulky halogens at the 2 and 6 positions of the phenyl ring create a "steric lock," forcing the phenyl ring out of coplanarity with the thiazole core. This conformation is critical for:

-

Atropisomerism Studies: Creating axially chiral compounds.

-

Kinase Selectivity: Filling hydrophobic pockets in ATP-binding sites where flat molecules fail.

-

Halogen Bonding: The bromine and chlorine atoms offer distinct vectors for non-covalent interactions with protein targets.

Reaction Mechanism

The synthesis proceeds via the Hantzsch Thiazole Synthesis, a condensation between an

Mechanistic Pathway[1][2]

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the phenacyl bromide, displacing the bromide ion ( -

Intermediate Formation: An acyclic

-thioiminium intermediate is formed. -

Cyclization: The nitrogen atom attacks the carbonyl carbon. Note: This step is rate-limiting in this specific substrate due to the steric shielding by the 2-Br and 6-Cl groups.

-

Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Visualized Pathway (DOT)

Figure 1: Mechanistic flow of the Hantzsch synthesis adapted for sterically hindered substrates.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity / Grade |

| 2-Bromo-6-chlorophenacyl bromide | Substrate | >97% (HPLC) |

| Thiourea (or Thioamide derivative) | Nucleophile | >99% |

| Ethanol (Absolute) | Solvent | ACS Grade |

| Sodium Acetate (Anhydrous) | Base (Buffer) | ACS Grade |

| Diethyl Ether / Ethyl Acetate | Extraction | ACS Grade |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-6-chlorophenacyl bromide in 10 mL of absolute ethanol .

-

Expert Insight: If the substrate does not dissolve completely at RT, gently warm to 40°C. The 2,6-halogenation increases lipophilicity, making it less soluble in cold alcohols than unsubstituted phenacyl bromides.

-

-

Add 1.1 mmol (1.1 eq) of Thiourea (or substituted thioamide).

-

Add 1.5 mmol of Sodium Acetate (NaOAc).

-

Expert Insight: Unlike simple Hantzsch reactions that can be run without base, the steric bulk here slows down the cyclization. NaOAc buffers the HBr generated, preventing acid-catalyzed degradation of the intermediate and driving the equilibrium forward.

-

Step 2: Reflux & Monitoring

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Time: Reflux for 3–5 hours .

-

Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting bromide (

) should disappear, and a lower -

Note: Due to the 2,6-substitution, this reaction is slower than with unsubstituted acetophenones (which typically take 1-2 hours).

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If a solid precipitate forms upon cooling, filter it. This is often the HBr salt of the thiazole. Wash with cold ethanol, then suspend in water and neutralize with 10%

to liberate the free base. -

Option B (Solvent Evaporation): If no precipitate forms:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in 20 mL water.

-

Neutralize with 10%

or saturated -

Extract with Ethyl Acetate (

mL). -

Dry organic layer over anhydrous

, filter, and concentrate.

-

Step 4: Purification

-

Recrystallization: The crude product is often pure enough for biology. If not, recrystallize from hot Ethanol/Water (9:1).

-

Chromatography: If necessary, purify via silica gel column chromatography (Gradient: 0

30% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of thiazoles.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<40%) | Steric hindrance preventing cyclization. | Switch solvent to n-Propanol (bp 97°C) to increase thermal energy. Increase reaction time to 8-12 hours. |

| Sticky Gum Product | Polymerization or incomplete drying. | Triturate the gum with cold diethyl ether or hexanes to induce crystallization. |

| Starting Material Remains | Nucleophile degradation. | Add an extra 0.5 eq of Thiourea. Ensure the reaction is under inert atmosphere ( |

| Lachrymatory Effect | Vaporization of phenacyl bromide. | Safety Critical: All weighing and transfer of 2-Bromo-6-chlorophenacyl bromide must be done in a fume hood. Use a dilute bleach solution to neutralize glassware. |

Scope and Biological Relevance[3][4][5][6][7][8][9]

The resulting 4-(2-bromo-6-chlorophenyl)thiazol-2-amine (if thiourea is used) serves as a versatile intermediate.

-

Acylation: Reacting the 2-amino group with acyl chlorides generates amide libraries.

-

Sandmeyer Reaction: Converting the 2-amino group to a halide (Cl, Br, I) allows for further coupling (Suzuki, Sonogashira) at the thiazole 2-position.

Comparison of Yields (Literature vs. This Protocol):

-

Standard Phenacyl Bromide: 85–95% Yield (1–2 hrs reflux).

-

2-Bromo-6-chlorophenacyl bromide:[1] 65–80% Yield (3–5 hrs reflux) due to steric encumbrance [1].

References

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

Synthesis of Hindered Thiazoles

- Kashyap, S. J., et al. (2011).

-

Link:

-

Precursor Data (2-Bromo-6-chlorophenacyl bromide)

- Source: PubChem Compound Summary for CID 11235210.

-

Link:

-

Biological Activity of Thiazole Hybrids

- Chimenti, F., et al. (2004). "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry.

-

Link:

(Note: Specific literature on the exact 2-bromo-6-chloro derivative is sparse; protocols are adapted from analogous 2,6-dichlorophenacyl bromide syntheses found in the cited heterocyclic chemistry compendiums.)

Sources

Hantzsch reaction protocol with 2-Bromo-6-chlorophenacyl bromide

Application Note: High-Fidelity Hantzsch Thiazole Synthesis Protocol for Sterically Hindered 2,6-Disubstituted Phenacyl Bromides

Part 1: Introduction & Strategic Rationale

Subject: Synthesis of 2-Amino-4-(2-bromo-6-chlorophenyl)thiazole and derivatives via Hantzsch Condensation. Substrate Focus: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (commonly referred to as 2-bromo-6-chlorophenacyl bromide).

Executive Summary: This protocol details the synthesis of 2,4-disubstituted thiazoles utilizing 2-bromo-6-chlorophenacyl bromide. This specific substrate presents a unique challenge in medicinal chemistry: the 2,6-dihaloaryl motif . This substitution pattern creates a "steric roof" perpendicular to the carbonyl plane, significantly influencing the kinetics of the cyclization step. This scaffold is a critical pharmacophore in Type I and Type II kinase inhibitors (analogous to the 2-chloro-6-methylphenyl moiety in Dasatinib), utilized to enforce atropisomer stability and hydrophobic pocket occupancy.

The "Steric Roof" Challenge:

In standard Hantzsch syntheses, the nucleophilic attack of the sulfur on the

Part 2: Mechanism & Critical Parameters

The reaction proceeds through a two-stage mechanism. Understanding this is vital for troubleshooting low yields in hindered systems.

-

Stage 1: Nucleophilic Displacement (Fast): The sulfur atom of the thioamide/thiourea attacks the

-carbon of the phenacyl bromide, displacing the bromide ion. This forms an acyclic -

Stage 2: Cyclodehydration (Rate-Limiting): The nitrogen attacks the carbonyl carbon, followed by water elimination. Crucial Note: In 2,6-disubstituted systems, the carbonyl carbon is shielded. Solvent polarity and temperature must be tuned to facilitate this closure.

Visualizing the Pathway

Figure 1: Mechanistic flow of the Hantzsch synthesis emphasizing the steric bottleneck at the cyclization stage.

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Bromo-6-chlorophenacyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.

Materials Checklist

| Component | Role | Specification |

| Substrate | Electrophile | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (1.0 equiv) |

| Thiourea | Nucleophile | >99% Purity (1.1 - 1.2 equiv) |

| Solvent | Medium | Ethanol (Absolute) or 1,4-Dioxane (for scale-up) |

| Base | Neutralization | Ammonium Hydroxide (28%) or sat.[1] NaHCO₃ |

Step-by-Step Methodology

1. Solvation and Mixing:

-

Vessel: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Action: Dissolve 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide in Ethanol (10 mL per gram of substrate).

-

Note: If the solid does not dissolve at RT, gently warm to 40°C. The solution should be clear/light yellow.

-

-

Addition: Add 1.1 equivalents of Thiourea in a single portion.

-

Observation: You may observe a transient precipitate or color change as the S-alkylation occurs.

-

2. Thermal Activation (Reflux):

-

Action: Heat the reaction mixture to reflux (approx. 78°C for EtOH).

-

Duration: Maintain reflux for 2 to 3 hours .

-

Why: Unhindered ketones react in 30 mins. The 2,6-disubstitution requires extended time to drive the dehydration step to completion.

-

-

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting bromide (high Rf) should disappear; a baseline spot (HBr salt of the product) will appear.

3. Isolation of the Hydrobromide Salt (Method A - Filtration):

-

Applicability:[1][2][3][4][5][6][7][8][9] If the product precipitates upon cooling.

-

Action: Cool the mixture to 0°C in an ice bath.

-

Filtration: Filter the white/off-white solid. Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted haloketone.

-

Result: This is the 2-amino-4-(2-bromo-6-chlorophenyl)thiazole hydrobromide .

4. Free Base Liberation (Method B - Aqueous Workup):

-

Applicability:[1][2][3][4][5][6][7][8][9] For biological assays, the free base is often required.

-

Action: Suspend the HBr salt (or the crude reaction mixture if no precipitate formed) in water (20 mL/g).

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% NH₄OH with stirring until pH ~8-9.

-

Precipitation: The free base will precipitate as a white solid.

-

Purification: Filter, wash copiously with water, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from EtOH/Water (9:1).

-

Part 4: Data Analysis & Validation

To ensure the protocol was successful, compare your data against these expected parameters.

| Analytical Method | Expected Signal (Free Base) | Interpretation |

| ¹H NMR (DMSO-d₆) | Thiazole C5-H . This singlet is diagnostic. If absent, cyclization failed. | |

| ¹H NMR (DMSO-d₆) | -NH₂ protons . Exchangeable with D₂O. | |

| ¹H NMR (DMSO-d₆) | Aromatic protons of the 2-bromo-6-chlorophenyl ring. | |

| LC-MS (ESI+) | [M+H]⁺ matches calc. mass | Check for characteristic Br/Cl isotope pattern (M, M+2, M+4). |

| Melting Point | Sharp range (e.g., >140°C) | Broad range indicates trapped solvent or incomplete neutralization. |

Troubleshooting Decision Tree

Figure 2: Operational workflow for reaction monitoring and workup decisions.

Part 5: References

-

Hantzsch, A. (1881). Ueber die Einwirkung des Chloracetons auf Thiamide. Berichte der deutschen chemischen Gesellschaft, 14, 1637. Link

-

Lombardo, L. J., et al. (2004).[10] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[10] Journal of Medicinal Chemistry, 47(27), 6658–6661.[10] Link

-

Note: This reference establishes the synthetic utility of 2,6-disubstituted phenyl thiazoles in drug discovery (Dasatinib).[10]

-

-

Potewar, T. M., et al. (2008). An efficient and green synthesis of 2-aminothiazoles in water. Tetrahedron Letters, 49(2), 248-250. Link

-

Note: Provides green chemistry modifications applicable to this protocol.

-

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68303, p-Chlorophenacyl bromide. Link

-

Note: Safety and physical property data for phenacyl bromide derivatives.

-

Sources

- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]

- 8. mdpi.com [mdpi.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Improved Synthetic Process of Dasatinib [cjph.com.cn]

Application Note & Protocol: Synthesis of 2-(2-Bromo-6-chlorophenyl)imidazo[1,2-a]pyridines via DBU-Catalyzed Chichibabin Cyclization

Executive Summary

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for GABA-A receptor modulators, kinase inhibitors, and antimicrobial agents[1]. The incorporation of a highly sterically hindered 2-bromo-6-chlorophenyl moiety at the C2 position of the imidazopyridine core forces a defined, orthogonal dihedral angle between the phenyl ring and the bicyclic system. This specific 3D conformation is highly advantageous for targeting deep, narrow hydrophobic binding pockets in drug development. This application note details a highly efficient, green-chemistry-aligned protocol for the preparation of these derivatives starting from the commercially available building block 2-bromo-6-chlorophenacyl bromide (CAS 1261604-22-1)[2][3].

Mechanistic Rationale & Causality

The synthesis relies on the classic Chichibabin two-component cyclization between a 2-aminopyridine and an

-

Step 1: Nucleophilic Attack: The reaction initiates via an

displacement. The endocyclic nitrogen of the 2-aminopyridine (which is more nucleophilic than the exocyclic primary amine due to the participation of the exocyclic lone pair in ring resonance) attacks the -

Step 2: Intramolecular Cyclization: The exocyclic amine then attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate[1].

-

Step 3: Dehydration: Spontaneous loss of a water molecule drives the aromatization of the system, yielding the thermodynamically stable imidazo[1,2-a]pyridine core[1].

Figure 1: Mechanistic pathway of the Chichibabin cyclization forming the imidazo[1,2-a]pyridine core.

Experimental Design: Justification of Conditions

Historically, these cyclizations required harsh refluxing conditions in halogenated solvents. However, modern optimized protocols utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol[5].

-

Solvent Causality (EtOH:

1:1 v/v): The starting materials are soluble in ethanol, but the intermediate pyridinium salt is highly polar. The addition of water prevents the premature precipitation of this intermediate, keeping it in solution for the subsequent intramolecular cyclization[5]. Furthermore, this avoids the use of toxic halogenated solvents like -

Catalyst Causality (DBU): DBU is a strong, non-nucleophilic base. It efficiently neutralizes the hydrobromic acid generated during the reaction, preventing the protonation of unreacted 2-aminopyridine (which would otherwise stall the reaction)[5]. Its non-nucleophilic nature ensures it does not compete with the 2-aminopyridine for the electrophilic

-haloketone[6].

Quantitative Data: Condition Optimization

The superiority of the DBU/Aqueous Ethanol system is evident when comparing reaction metrics across different environments[5].

| Entry | Solvent System | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | None | 25 | 12.0 | < 25 | |

| 2 | Ethanol | None | 80 (Reflux) | 4.0 | 45 |

| 3 | Water | DBU (2.0 eq) | 25 | 2.0 | 68 |

| 4 | Ethanol | DBU (2.0 eq) | 25 | 2.0 | 80 |

| 5 | EtOH: | DBU (2.0 eq) | 25 | 1.5 | 94 |

Table 1: Optimization of reaction conditions demonstrating the synergistic effect of DBU and aqueous ethanol[5].

Step-by-Step Protocol

Self-Validating System: This protocol includes built-in TLC monitoring and specific visual workup checkpoints to ensure intermediate validation before proceeding.

Materials & Reagents:

-

2-Bromo-6-chlorophenacyl bromide (1.0 equiv, 2.0 mmol, ~625 mg)[2]

-

2-Aminopyridine (1.0 equiv, 2.0 mmol, ~188 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 4.0 mmol, ~0.61 mL)[5]

-

Ethanol (Absolute) and Deionized Water

-

Chloroform (

) or Ethyl Acetate for extraction

Procedure:

-

Preparation of the Reaction Mixture: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in 10 mL of an Ethanol:Water (1:1 v/v) mixture[5].

-

Addition of the Electrophile: Slowly add 2-bromo-6-chlorophenacyl bromide to the stirring solution. Note: Ensure the phenacyl bromide is fully dissolved; slight warming may be applied if necessary, but return the flask to room temperature before the next step.

-

Catalyst Introduction: Add DBU dropwise over 2 minutes[5].

-

Causality Check: A slight exotherm and color change (typically to a pale yellow or orange) indicates the successful formation of the pyridinium salt intermediate.

-

-

Cyclization Phase: Stir the reaction mixture at room temperature (25 °C) for 1.5 to 2 hours[5].

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase[5]. The consumption of the UV-active phenacyl bromide spot and the appearance of a highly fluorescent blue/green spot under 254/365 nm UV light confirms the successful formation and aromatization of the imidazo[1,2-a]pyridine core.

-

Workup & Extraction: Upon completion, dilute the reaction mixture with 20 mL of water to precipitate the crude product and dissolve any remaining DBU hydrobromide salts. Extract the aqueous layer with

or Ethyl Acetate (2 -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) or recrystallization from hot ethanol to yield the pure 2-(2-bromo-6-chlorophenyl)imidazo[1,2-a]pyridine.

References

-

Veer, B., & Singh, R. (2019). "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol". Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2230). URL:[Link]

-

Verma et al. (2024). "Synthesis of imidazole-fused nitrogen-bridgehead heterocycles". European Journal of Biomedical and Pharmaceutical Sciences. URL: [Link]

-

Veer, B., & Singh, R. (2019). "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol (ResearchGate Record)". ResearchGate. URL:[Link]

Sources

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1261775-99-8|5-Bromo-2-chlorophenacyl bromide|BLD Pharm [bldpharm.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

Application Note: Optimized Hantzsch Synthesis of 4-(2-Bromo-6-chlorophenyl)thiazol-2-amine

This Application Note and Protocol is designed for researchers and drug development professionals synthesizing 2-aminothiazole scaffolds, specifically focusing on the sterically demanding 2-Bromo-6-chlorophenacyl bromide substrate.

Abstract & Strategic Overview

The synthesis of 4-(2-bromo-6-chlorophenyl)thiazol-2-amine presents a specific challenge in medicinal chemistry due to the steric hindrance imposed by the ortho,ortho-disubstitution (2-Br, 6-Cl) on the phenyl ring. While the classic Hantzsch thiazole synthesis is robust, this specific substrate requires optimized conditions to ensure efficient cyclization and minimize side reactions (such as retro-aldol-type decomposition or incomplete dehydration).

This protocol details a high-yield, scalable method using absolute ethanol under reflux, with critical insights into the workup of the hydrobromide salt intermediate. The resulting 2-aminothiazole scaffold is a "privileged structure" in drug discovery, serving as a key pharmacophore in kinase inhibitors and antimicrobial agents.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a two-stage mechanism:

-

Nucleophilic Displacement (

): The sulfur atom of thiourea attacks the -